![molecular formula C10H15ClN2O2 B610916 Solriamfetol hydrochloride CAS No. 178429-65-7](/img/structure/B610916.png)
Solriamfetol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Solriamfetol, also known as JZP-110, R228060, ADX-N05, and YKP-10A, a wake-promoting agent with dopaminergic and noradrenergic activit and is potentially useful for the treatment of narcolepsy. The efficacy of JZP-110 for impaired wakefulness and excessive sleepiness was observed at 150-300 mg/day and as early as one week after initiating treatment.
Wissenschaftliche Forschungsanwendungen
Solriamfetol's Mechanism of Action and Approval
- Solriamfetol, known as Sunosi™, is an orally active, selective dopamine and norepinephrine reuptake inhibitor. It has been approved in the USA for the treatment of excessive daytime sleepiness associated with narcolepsy and OSA. This drug influences various physiological functions, including sleep-wake regulation, and its development was influenced by the understanding of dysregulation in dopaminergic and norepinephrine systems in sleep disorders (Markham, 2019).
Clinical Trials and Efficacy
- A randomized, placebo-controlled, Phase 3 study showed that solriamfetol significantly improved wakefulness and reduced excessive sleepiness in participants with narcolepsy Types 1 and 2. The safety and tolerability of solriamfetol in this study were consistent with previous studies (Thorpy et al., 2018).
- Another study demonstrated the long-term efficacy and safety of solriamfetol, regardless of adherence to primary OSA therapy. The drug did not significantly affect the use of primary therapy for OSA (Malhotra et al., 2019).
Pharmacokinetics and Food Interaction
- A study evaluating the pharmacokinetics of solriamfetol revealed that its bioavailability is bioequivalent in fed and fasted conditions, indicating that the drug can be taken without regard to meals. The primary route of elimination is renal excretion (Zomorodi et al., 2019).
Quality of Life and Functional Outcomes
- Solriamfetol has shown positive effects on quality of life, work productivity, and functional outcomes in individuals with EDS associated with narcolepsy or OSA. These benefits were observed both in short-term and long-term studies, highlighting the drug's potential to improve daily functioning and overall well-being in these populations (Emsellem et al., 2019).
Subgroup Analysis
- A subgroup analysis by cataplexy status in a randomized controlled trial showed that solriamfetol was effective in treating EDS in participants with narcolepsy, both with and without cataplexy. The safety profile was similar across these subgroups, indicating its broad applicability (Dauvilliers et al., 2020).
Eigenschaften
CAS-Nummer |
178429-65-7 |
---|---|
Produktname |
Solriamfetol hydrochloride |
Molekularformel |
C10H15ClN2O2 |
Molekulargewicht |
230.692 |
IUPAC-Name |
[(2R)-2-amino-3-phenylpropyl] carbamate;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H2,12,13);1H/t9-;/m1./s1 |
InChI-Schlüssel |
KAOVAAHCFNYXNJ-SBSPUUFOSA-N |
SMILES |
C1=CC=C(C=C1)CC(COC(=O)N)N.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
R228060; R-228060; R 228060; JZP-110; JZP 110; JZP110; ADX-N-05; ARL-N 05; SKL-N-05; YKP-10A; ADXN-05; ARLN-05; SKLN-05; Solriamfetol. Solriamfetol hydrochloride; Sunosi |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.